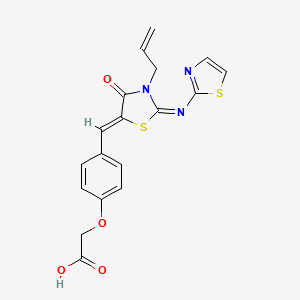

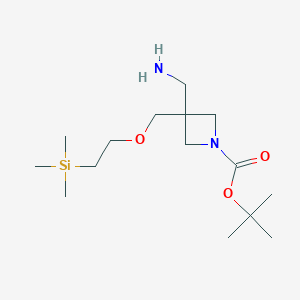

1-(2,3-dimethylcyclohexyl)-1H-benzimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 1-(2,3-dimethylcyclohexyl)-1H-benzimidazole-5-carboxylic acid, involves a range of strategies. A common approach for synthesizing such compounds is through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. Some studies report the use of microwave-assisted synthesis, which offers a rapid and efficient method for the preparation of benzimidazole derivatives, indicating advancements in synthesis techniques that could apply to our compound of interest (Wang et al., 2006).

Molecular Structure Analysis

Benzimidazole compounds often exhibit diverse molecular structures due to variations in their substituents. The structure of these molecules can be elucidated using spectroscopic methods such as NMR, IR, and mass spectroscopy. The analysis of these structures is crucial for understanding the chemical behavior and potential biological activity of the compounds. Studies on similar molecules have shown the importance of the benzimidazole core and its substituents in determining the molecular geometry and electronic properties (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present in the molecule. These reactions are critical for modifying the chemical structure and enhancing the biological activity of the compounds. The chemical properties of benzimidazoles, such as their acidity, basicity, and reactivity towards different reagents, are influenced by the nature and position of substituents on the benzimidazole ring (Sánchez-Moreno et al., 2003).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting point, solubility, and crystalline structure, are essential for their practical application in various fields. These properties can be determined through analytical techniques and are influenced by the molecular structure of the compound. The study of physical properties helps in the formulation of benzimidazole-based drugs and materials (Krawczyk et al., 2005).

Applications De Recherche Scientifique

Crystallographic Studies : 1H-Benzimidazole derivatives exhibit interesting crystallographic properties. For example, 1H-Benzimidazole-2-carboxylic acid forms a two-dimensional network through hydrogen bonds when crystallized as a monohydrate (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Antimicrobial and Antioxidant Activities : Derivatives of 1H-benzimidazole, synthesized using various carboxylic acids, have shown promising antimicrobial and antioxidant activities. This includes compounds with minimal inhibitory concentration values of 250–750 µg/ml and significant radical scavenging and ferrous ion chelating activities (Sindhe et al., 2016).

Lanthanide Coordination Compounds : Lanthanide coordination polymers using 1H-benzimidazole-2-carboxylic acid have been synthesized. These compounds exhibit luminescence emission bands in the visible or near-infrared regions and have potential applications in optical studies (Xia et al., 2013).

Synthesis of Benzimidazoles : The synthesis of 2-substituted benzimidazoles using polyphosphoric acid has been explored, highlighting efficient methodologies for creating these compounds, which are important in various chemical applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Chromatographic Separation : Benzimidazole derivatives, including 1H-benzimidazole, have been used for the separation of isomers in gas-liquid chromatography, demonstrating their utility in analytical chemistry (Ono, 1981).

Synthesis of Indole-Benzimidazole Derivatives : Novel indole-benzimidazole derivatives have been synthesized, which could have various applications in organic and medicinal chemistry (Wang, Liu, Xu, Jiang, & Kang, 2016).

Propriétés

IUPAC Name |

1-(2,3-dimethylcyclohexyl)benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-4-3-5-14(11(10)2)18-9-17-13-8-12(16(19)20)6-7-15(13)18/h6-11,14H,3-5H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJGSDXMDSYRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)N2C=NC3=C2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)

![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)

![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)